2,3,4,6-Tetrachlorophenol
Overview
Description
2,3,4,6-Tetrachlorophenol is a chlorinated derivative of phenol with the molecular formula C6H2Cl4O. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as acetone, benzene, ether, chloroform, carbon tetrachloride, and ethanol . This compound is primarily used as a pesticide and in the synthesis of other chemicals .
Mechanism of Action
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetrachlorophenol is known to interact with various biomolecules. It reacts as a weak organic acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides
Cellular Effects
The cellular effects of this compound are complex and multifaceted. It has been found to partition into lipid bilayers and sarcoplasmic reticulum, affecting the length of acyl chains of lipids and the molecular structure of the sarcoplasmic reticulum membrane
Molecular Mechanism
It is known to react as a weak organic acid and may generate heat with bases
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the compound’s effects on liver weights and centrilobular hypertrophy in rats can increase over time
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study with Sprague Dawley rats, it was found that body weight decreased 12-22% compared to control in the groups given 100 and 200 mg/kg/day of this compound
Metabolic Pathways
It is known to be a secondary metabolite
Transport and Distribution
It is known that the compound can partition into lipid bilayers and sarcoplasmic reticulum
Subcellular Localization
It is known that the compound can partition into lipid bilayers and sarcoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachlorophenol can be synthesized through the electrophilic halogenation of phenol with chlorine. The reaction typically involves the use of a chlorinating agent such as chlorine gas in the presence of a catalyst like ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of phenol in a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination .
Types of Reactions:
Reduction: It can be reduced to tetrachlorohydroquinone in the presence of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Tetrachlorobenzoquinone
Reduction: Tetrachlorohydroquinone
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetrachlorophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- Pentachlorophenol
Comparison:
- 2,4,5-Trichlorophenol: Similar to 2,3,4,6-Tetrachlorophenol but with one less chlorine atom. It is less toxic and less reactive.
- 2,4,6-Trichlorophenol: Also has one less chlorine atom and is used in similar applications but has different reactivity and toxicity profiles.
- Pentachlorophenol: Contains one more chlorine atom, making it more toxic and more persistent in the environment .
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
2,3,4,6-tetrachlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVRPFIJEJYOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Related CAS |
131-61-3 (hydrochloride salt) | |
Record name | 2,3,4,6-Tetrachlorophenol | |
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DSSTOX Substance ID |
DTXSID9021716 | |
Record name | 2,3,4,6-Tetrachlorophenol | |
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Molecular Weight |
231.9 g/mol | |
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Physical Description |
2,3,4,6-tetrachlorophenol appears as brown flakes or beige solid. Strong odor. (NTP, 1992), Brown solid; [Hawley], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Record name | 2,3,4,6-Tetrachlorophenol | |
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Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Boiling Point |
302 °F at 15 mmHg (NTP, 1992), 64 °C (3.0 kPa) | |
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Flash Point |
100 °C | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN HOT WATER; VERY SOL IN SODIUM HYDROXIDE; SOL IN HOT ACETIC ACID., SOL IN ACETONE., In water, 0.10 g/100 g water (temperature not specified)., Sol in ethanol, benzene, chloroform., Solubility in water, g/100ml at 20 °C: 0.1 (very poor) | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Density |
1.839 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.839 @ 25 °C/4 °C, 1.8 g/cm³ | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Vapor Pressure |
1 mmHg at 212 °F ; 60 mmHg at 374 °F; 400 mmHg at 482 °F (NTP, 1992), 0.00423 [mmHg], 4.23X10-3 mm Hg at 25 °C | |
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Record name | 2,3,4,6-Tetrachlorophenol | |
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Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/ | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Impurities |
... Commercial grade 2,3,4,6-tetrachlorophenol contained chlorodioxin isomers at levels of 28 ppm (hexa-), 80 ppm (hepta-), and 30 ppm (octachlorodibenzo-p-dioxin) as well as chlorodibenzofurans at levels of 55 ppm (hexa-), 100 ppm (hepta-), and 25 ppm (octachlorodibenzofuran)., Pentachlorophenol is an impurity in technical grade formulations of tetrachlorophenol. | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Color/Form |
NEEDLES FROM LIGROIN, ACETIC ACID, BROWN FLAKES OR SUBLIMED MASS, LIGHT BROWN MASS | |
CAS No. |
58-90-2 | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
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Record name | Phenol, 2,3,4,6-tetrachloro- | |
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Melting Point |
158 °F (NTP, 1992), 70 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,4,6-TETRACHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.